molecular formula C5H13NO3S B13557684 1-Amino-4-methanesulfonylbutan-2-ol

1-Amino-4-methanesulfonylbutan-2-ol

Cat. No.: B13557684
M. Wt: 167.23 g/mol
InChI Key: RKZZILHVBBETEC-UHFFFAOYSA-N
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Description

1-Amino-4-methanesulfonylbutan-2-ol is an organic compound that features both an amino group and a methanesulfonyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-methanesulfonylbutan-2-ol can be achieved through multiple-step organic synthesis. One common method involves the reaction of 4-chlorobutan-2-ol with methanesulfonamide under basic conditions to introduce the methanesulfonyl group. The resulting intermediate is then treated with ammonia to replace the chlorine atom with an amino group, yielding the final product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired compound efficiently.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-methanesulfonylbutan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The methanesulfonyl group can be reduced to a methyl group under strong reducing conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to 1-amino-4-methylbutan-2-ol.

    Substitution: Formation of azido or thioether derivatives.

Scientific Research Applications

1-Amino-4-methanesulfonylbutan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Amino-4-methanesulfonylbutan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can participate in various chemical reactions, such as nucleophilic attack. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-4-methylbutan-2-ol: Lacks the methanesulfonyl group, resulting in different chemical properties and reactivity.

    4-Methanesulfonylbutan-2-ol: Lacks the amino group, affecting its biological activity and applications.

    1-Amino-4-methanesulfonylbutane: Similar structure but lacks the hydroxyl group, leading to different solubility and reactivity.

Uniqueness

1-Amino-4-methanesulfonylbutan-2-ol is unique due to the presence of both amino and methanesulfonyl groups on the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C5H13NO3S

Molecular Weight

167.23 g/mol

IUPAC Name

1-amino-4-methylsulfonylbutan-2-ol

InChI

InChI=1S/C5H13NO3S/c1-10(8,9)3-2-5(7)4-6/h5,7H,2-4,6H2,1H3

InChI Key

RKZZILHVBBETEC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCC(CN)O

Origin of Product

United States

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